(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide
Overview
Description
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide is a compound of interest in organic chemistry due to its unique structure and potential applications in various fields. This compound features a cyano group, a dimethylaminomethylidene moiety, and a pyridinyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
The synthesis of (E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of N-acylglycine with phosphorus oxychloride in N,N-dimethylformamide to form 4-dimethylaminomethylidene-5(4H)-oxazolone. This intermediate is then subjected to alcoholysis in the presence of potassium carbonate to yield the desired compound . Another method involves the treatment of N-acylglycine with N,N-dimethylformamide dimethyl acetal or tert-butoxy-bis(dimethylamino)methane in a one-pot procedure .
Chemical Reactions Analysis
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dimethylaminomethylidene moiety is replaced by other substituents.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic systems, such as pyrroles, imidazoles, and pyrazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide has several scientific research applications:
Biology: The compound can be used to study enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylaminomethylidene moiety can interact with enzymes and receptors, modulating their activity. The pyridinyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide can be compared with other similar compounds, such as:
2-acylamino-3-dimethylaminopropenoates: These compounds share the dimethylaminomethylidene moiety and are used in the synthesis of heterocyclic systems.
N,N-dimethylaminomethylidene derivatives: These compounds have similar structural features and are used in various synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-16(2)9-15-12(17)11(8-13)7-10-3-5-14-6-4-10/h3-7,9H,1-2H3/b11-7+,15-9? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAZBRHWGBAWSO-CKNFWYGESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=CC1=CC=NC=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC(=O)/C(=C/C1=CC=NC=C1)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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